ML380

Chemical probe development Muscarinic receptor pharmacology CNS drug discovery

ML380 is the only M5 mAChR positive allosteric modulator with demonstrated CNS penetration and in vivo quantifiability (brain-to-plasma ratio Kp=0.36). Unlike earlier probes such as ML326—undetectable in CNS after dosing—ML380 enables correlation of brain exposure levels with behavioral, electrophysiological, or cerebrovascular outcomes. This sulfonamide-piperidine carboxamide is the validated benchmark for M5 PAM development and essential for ex vivo slice electrophysiology and bidirectional modulation studies alongside M5 NAM ML375.

Molecular Formula C23H25F3N4O3S
Molecular Weight 494.53
CAS No. 1627138-52-6
Cat. No. B609160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML380
CAS1627138-52-6
SynonymsML380;  ML 380;  ML-380.
Molecular FormulaC23H25F3N4O3S
Molecular Weight494.53
Structural Identifiers
SMILESCCN(C(=O)C1CCN(CC1)S(=O)(=O)c1ccc2c(c1)cn[nH]2)Cc1ccccc1C(F)(F)F
InChIInChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28)
InChIKeyFJPQEOQGIZSLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML380 CAS 1627138-52-6: CNS-Penetrant M5 Muscarinic PAM Tool Compound


ML380 (CAS 1627138-52-6) is a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5 mAChR), developed as a research tool compound under the NIH Molecular Libraries Probe Production Centers Network (MLPCN) [1]. It belongs to a novel, non-isatin chemotype—specifically, a sulfonamide-linked piperidine carboxamide scaffold—and is distinguished from earlier M5 PAMs by its demonstrated ability to penetrate the blood–brain barrier and achieve quantifiable exposure in the central nervous system (CNS) [2][3].

Why ML380 Cannot Be Replaced by Generic M5 PAMs or Isatin-Based Analogs


In-class substitution with earlier M5 PAMs—particularly the isatin-derived probe ML326—is not scientifically equivalent due to a critical, quantifiable difference: in vivo CNS detectability. While ML326 achieved sub-nanomolar potency in vitro, its physical properties and LCMS fragmentation pattern precluded its detection in rodent CNS or periphery after reasonable doses were administered, rendering it unsuitable for exposure–response studies in living animals [1][2]. ML380, in contrast, provides a brain-to-plasma ratio (Kp) of 0.36, enabling for the first time the correlation of behavioral or electrophysiological outcomes with actual compound exposure levels in the CNS [3][4]. This functional distinction—in vivo quantifiability versus in vitro potency alone—directly governs the experimental utility of the compound and precludes simple interchange.

ML380 Quantitative Differentiation Evidence: Selectivity, CNS Exposure, and Functional Mechanism


Non-Isatin Chemotype Enables In Vivo CNS Quantification vs. Isatin-Based M5 PAM ML326

The defining differentiation of ML380 relative to the earlier M5 PAM probe ML326 is not potency—ML326 was optimized to sub-nanomolar in vitro activity—but rather in vivo CNS detectability. The isatin core common to ML129, ML172, and ML326 conferred physical properties and LCMS fragmentation behavior that precluded detection of ML326 in the CNS (or periphery) of rodents after reasonable doses [1][2]. ML380, built on a novel non-isatin sulfonamide scaffold, achieved a measured rat brain-to-plasma ratio (Kp) of 0.36, enabling exposure–response relationships to be obtained rather than mere dose–response correlations [2][3].

Chemical probe development Muscarinic receptor pharmacology CNS drug discovery

M5-Selective Positive Allosteric Modulation: Fold-Shift and Subtype Selectivity Profile vs. M1–M4 Receptors

ML380 acts as a selective M5 PAM with defined subtype selectivity parameters. At human M5 (hM5), ML380 produced an acetylcholine (ACh) fold-shift of 9.3 in functional assays, quantifying its capacity to potentiate the endogenous agonist response [1]. In selectivity profiling across the five mAChR subtypes, ML380 displays M5-preferring activity with some residual functional activity at M1 and M3 but is inactive at M2 and M4 [2][3]. This profile is superior to a pan-Gq PAM, which would activate M1, M3, and M5 indiscriminately, and contrasts with later M5 PAMs from the chiral N-(indanyl)piperidine amide series that retained PAM activity at M1 and M3 while remaining inactive at M2 and M4 [3].

GPCR allosteric modulation Subtype selectivity Acetylcholine potentiation

Functional Mechanism Differentiation: ML380 (PAM with Direct Allosteric Agonism) vs. ML375 (NAM with Negative Cooperativity)

In direct mechanistic comparison studies, ML380 and ML375 exhibit fundamentally opposite modes of allosteric modulation at the M5 receptor. ML380 functions as a PAM with direct allosteric agonist activity—it potentiates the response to orthosteric agonists including acetylcholine, carbachol, and oxotremorine-M while also increasing the maximal response to the partial agonist pilocarpine [1]. In contrast, ML375 displays negative cooperativity with each agonist tested and progressively reduces the maximal pilocarpine response, characteristic of negative allosteric modulator (NAM) activity [1][2].

Allosteric modulator mechanism Functional selectivity Biased signaling

In Vivo Pharmacokinetic Profile: Clearance and Half-Life Quantification for Experimental Design

The pharmacokinetic parameters of ML380 in rats have been quantitatively characterized following intravenous administration. At a dose of 1 mg/kg i.v., ML380 exhibits high clearance (66 mL/min/kg), a moderate volume of distribution (1.6 L/kg), and a short terminal half-life (t1/2 = 22 min) [1]. While the compound serves as a first-generation tool with demonstrated CNS penetration (Kp = 0.36), these PK parameters inform experimental design: the short half-life necessitates acute dosing regimens and limits utility in chronic studies without repeated or continuous administration [2]. Subsequent optimization efforts using ML380 as a prototype have yielded analogs with improved brain/plasma Kp values of ~0.40 and EC50 values <100 nM [2].

Pharmacokinetics In vivo dosing CNS exposure

ML380 Application Scenarios: Preclinical Neuroscience and M5 Pharmacology Research


In Vivo Exposure–Response Studies of M5 Receptor Function in Rodent Behavioral Models

ML380 enables experimental paradigms requiring correlation of CNS compound levels with behavioral or physiological outcomes. With a measured brain-to-plasma ratio (Kp) of 0.36, researchers can quantify ML380 exposure in brain tissue post-dosing and relate these concentrations to observed effects in models relevant to M5 receptor function—such as mesolimbic dopamine modulation, cerebrovascular regulation, or cognitive tasks [1][2]. This application is not feasible with earlier M5 PAMs like ML326, which were undetectable in CNS after systemic administration [2].

Ex Vivo Electrophysiology Using Brain Slice Preparations from M5-Expressing Regions

Following in vivo administration, ML380 is quantifiable in brain tissue, enabling ex vivo electrophysiology experiments on slice preparations from regions such as the ventral tegmental area (VTA), substantia nigra, or hippocampus where M5 receptors are expressed [1]. Researchers can measure alterations in neuronal firing patterns, synaptic plasticity, or neurotransmitter release that result from M5 PAM exposure, bridging in vitro pharmacology with intact circuit-level function [1].

Comparative Mechanistic Pharmacology: Differentiating M5 PAM vs. M5 NAM Effects

ML380 serves as the prototypical M5 PAM for side-by-side comparison with M5 negative allosteric modulators such as ML375. Direct functional studies have demonstrated that ML380 exhibits PAM activity with direct allosteric agonism, whereas ML375 displays negative cooperativity and reduces agonist maximal responses [3]. This pair of compounds enables bidirectional modulation of the same receptor to dissect the role of M5 signaling in cellular and physiological processes.

Medicinal Chemistry Optimization: Scaffold Evolution from Prototype ML380 to Improved Analogs

ML380 serves as the validated prototype for second-generation M5 PAM development. The chiral N-(indanyl)piperidine amide series derived from continued optimization of the ML380 scaffold has yielded analogs with improved potency (human and rat M5 EC50 values <100 nM) and enhanced CNS penetration (Kp ~0.40) [4]. For researchers seeking to develop novel M5 PAM chemotypes, ML380 provides the benchmark comparator against which new compounds are evaluated for potency, selectivity, and brain penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML380

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.